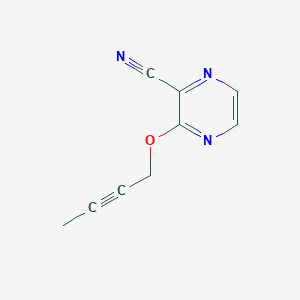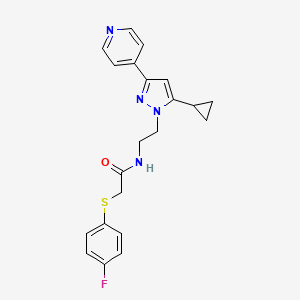![molecular formula C19H17Cl2N3S2 B2610995 2-[(2,6-dichlorophenyl)methylsulfanyl]-N-methyl-6-(phenylsulfanylmethyl)pyrimidin-4-amine CAS No. 341965-39-7](/img/structure/B2610995.png)
2-[(2,6-dichlorophenyl)methylsulfanyl]-N-methyl-6-(phenylsulfanylmethyl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[(2,6-dichlorophenyl)methylsulfanyl]-N-methyl-6-(phenylsulfanylmethyl)pyrimidin-4-amine” is a chemical substance with the CAS Number: 341965-70-6 . It has a molecular weight of 360.33 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H15Cl2N3S2/c1-17-13-6-11(8-20-2)18-14(19-13)21-7-9-3-4-10(15)5-12(9)16/h3-6H,7-8H2,1-2H3,(H,17,18,19) . This code provides a specific description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.Scientific Research Applications
Analytical Applications
Quantitative and Qualitative Analysis of Metabolites : The analysis of heterocyclic aromatic amines, including pyrimidine derivatives, is crucial for understanding their carcinogenic effects, biological impacts, and presence in various matrices. Advanced analytical techniques, particularly liquid chromatography coupled with mass spectrometry, have been employed for sensitive and selective detection of these compounds in food products and biological samples, underscoring their significance in toxicology and food safety studies (Teunissen et al., 2010).
Synthetic Applications
Synthesis of Heterocyclic Compounds : Pyrimidine cores, due to their broad synthetic applications and bioavailability, are fundamental in the synthesis of a wide range of compounds for medicinal and pharmaceutical industries. Hybrid catalysts have been extensively utilized for the development of pyrimidine derivatives through one-pot multicomponent reactions, demonstrating the versatility of pyrimidine scaffolds in organic synthesis (Parmar et al., 2023).
Biological Applications
Anti-Inflammatory Activities and Structure-Activity Relationships : Pyrimidines exhibit a range of pharmacological effects, including anti-inflammatory properties. The anti-inflammatory effects of pyrimidines are attributed to their action on various inflammatory mediators. Recent developments in the synthesis and understanding of the structure-activity relationships of pyrimidine derivatives provide insights for developing new anti-inflammatory agents with enhanced activities and minimal toxicity (Rashid et al., 2021).
Environmental and Agricultural Sciences
Impact on Aquatic Environments and Biodegradation : The environmental persistence and toxicological impact of chlorophenols and related compounds, including those similar in structure to pyrimidines, have been assessed. These compounds can exhibit moderate to considerable toxicity to aquatic life and demonstrate varying degrees of persistence depending on environmental conditions. Understanding their behavior in aquatic environments and microbial biodegradation aspects is critical for environmental protection and the development of remediation strategies (Krijgsheld & Gen, 1986).
Safety and Hazards
properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-N-methyl-6-(phenylsulfanylmethyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3S2/c1-22-18-10-13(11-25-14-6-3-2-4-7-14)23-19(24-18)26-12-15-16(20)8-5-9-17(15)21/h2-10H,11-12H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFDZUNGHGWREM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=C1)CSC2=CC=CC=C2)SCC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-N-methyl-6-(phenylsulfanylmethyl)pyrimidin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[6,7-dimethyl-8-(1-naphthyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine](/img/structure/B2610913.png)
![propyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2610915.png)
![3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-fluorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2610916.png)

![N-(2-cyanoethyl)-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-methylacetamide](/img/structure/B2610920.png)
![(4-Chlorophenyl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2610921.png)
![7-Phenylmethoxycarbonyl-7-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B2610923.png)

![(2Z)-3-(4-bromophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2610925.png)
![1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2610926.png)


